molecular formula C12H10INO3 B12858262 Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate

Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate

Cat. No.: B12858262
M. Wt: 343.12 g/mol
InChI Key: JYFAZZWIIYXETI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a 3-iodophenyl group at position 5 and an ethoxycarbonyl group at position 4 of the isoxazole ring. The iodine substituent introduces unique electronic and steric effects, which may influence reactivity, pharmacokinetics, and crystallographic behavior compared to other halogenated or alkyl/aryl-substituted isoxazoles .

Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

ethyl 5-(3-iodophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-14-17-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

JYFAZZWIIYXETI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC(=CC=C2)I

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features

Planarity and Hydrogen Bonding

Isoxazole derivatives often exhibit planarity due to intramolecular hydrogen bonding. For example:

  • Ethyl 5-amino-3-methylisoxazole-4-carboxylate displays near-planarity between the isoxazole and ester moieties via an N–H⋯O hydrogen bond .
  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate shows a dihedral angle of <6° between the isoxazole and phenyl rings, with hydrogen bonds stabilizing crystal packing .
Substituent Effects
  • Electron-Withdrawing Groups : Derivatives like ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate (MW: 315.24) leverage trifluoromethyl and methoxy groups for enhanced metabolic stability and lipophilicity .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate 5-(3-Iodophenyl), 4-COOEt C₁₂H₁₀INO₃ 385.12 (calc.) High molecular weight; iodine enhances polarizability
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-Methyl, 3-Phenyl C₁₃H₁₃NO₃ 231.25 Planar structure; antibacterial activity
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate 5-CF₃, 3-(4-MeO-Ph) C₁₄H₁₂F₃NO₄ 315.24 High lipophilicity; early-stage drug discovery
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate 5-(4-NH₂-Ph), 3-COOEt C₁₂H₁₂N₂O₃ 244.24 Strong hydrogen bonding; layered crystal packing

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